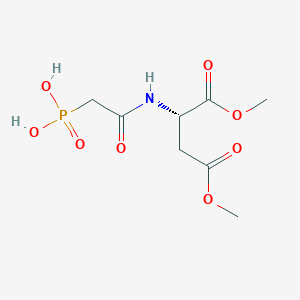
Dimethyl N-(phosphonoacetyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-(phosphonoacetyl)-L-aspartate is a synthetic compound known for its significant role in biochemical research and potential therapeutic applications It is a derivative of L-aspartic acid, modified with a phosphonoacetyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl N-(phosphonoacetyl)-L-aspartate typically involves the reaction of L-aspartic acid with phosphonoacetic acid in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl N-(phosphonoacetyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like dimethyl sulfoxide (DMSO) and oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl N-(phosphonoacetyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as an antitumor agent and its effects on cellular processes.
Industry: It is utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of Dimethyl N-(phosphonoacetyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and metabolic processes .
Comparaison Avec Des Composés Similaires
Dimethylformamide (DMF): A common solvent with similar structural features but different applications.
Dimethyl sulfoxide (DMSO): Another solvent with unique properties and uses in organic synthesis.
Uniqueness: Dimethyl N-(phosphonoacetyl)-L-aspartate stands out due to its specific functional groups and its ability to inhibit enzymes, making it valuable in biochemical research and potential therapeutic applications. Unlike DMF and DMSO, which are primarily used as solvents, this compound has more targeted biological effects.
Propriétés
Numéro CAS |
76385-65-4 |
|---|---|
Formule moléculaire |
C8H14NO8P |
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
[2-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C8H14NO8P/c1-16-7(11)3-5(8(12)17-2)9-6(10)4-18(13,14)15/h5H,3-4H2,1-2H3,(H,9,10)(H2,13,14,15)/t5-/m0/s1 |
Clé InChI |
FRGUAGGXRPYQJS-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OC)NC(=O)CP(=O)(O)O |
SMILES canonique |
COC(=O)CC(C(=O)OC)NC(=O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
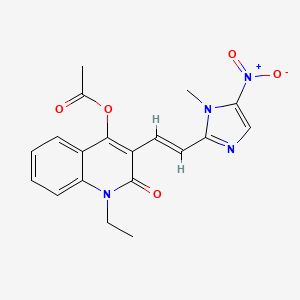

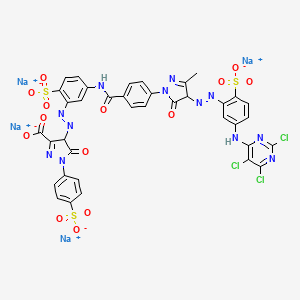

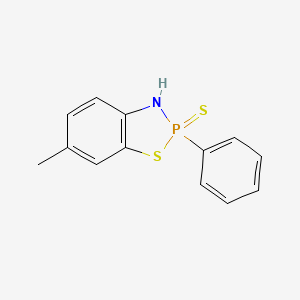
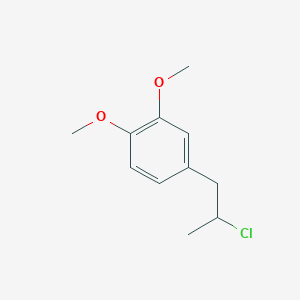


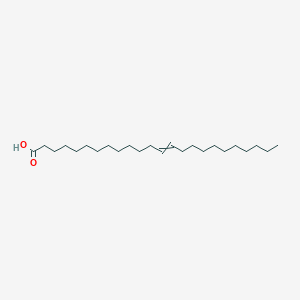


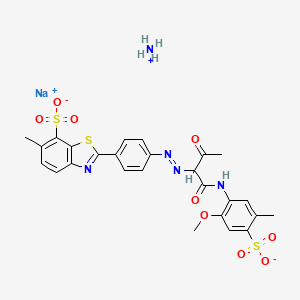
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
